molecular formula C22H23N5O B3207963 1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049236-73-8

1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No. B3207963
CAS RN: 1049236-73-8
M. Wt: 373.5 g/mol
InChI Key: RAIQMZGYBPMHLR-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea” is a complex organic molecule. It contains a benzyl group, a pyrrolidinyl group, a pyridazinyl group, and a phenyl group, all connected by urea linkages .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual components (benzyl, pyrrolidinyl, pyridazinyl, and phenyl groups), followed by their connection via urea linkages. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The pyrrolidinyl group, for example, is a five-membered ring with one nitrogen atom . The benzyl, phenyl, and pyridazinyl groups are all aromatic, meaning they contain a ring of atoms with alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitrogen in the pyrrolidinyl group could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of nitrogen in the pyrrolidinyl group could potentially make the compound more polar .

Scientific Research Applications

Anti-Tubercular Activity

1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: has been investigated for its anti-tubercular potential. Researchers synthesized novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated efficacy without being toxic to human cells .

Apoptosis Induction in Cancer Cells

In a separate study, compound 10ec (a derivative of our target compound) was found to induce apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays, supported its apoptotic effects. Additionally, the clonogenic assay revealed concentration-dependent inhibition of colony formation in BT-474 cells .

Kinase Inhibition

The pyrrolidine moiety within our compound scaffold has shown promise as a versatile scaffold for kinase inhibition. Specifically, derivatives of this compound exhibited nanomolar activity against CK1γ and CK1ε. Further modifications could explore how the chiral moiety influences kinase inhibition .

Antimicrobial Potential

Among the different derivatives, compounds 1a and 1b demonstrated good antimicrobial potential. Their activity against specific pathogens warrants further investigation .

Drug Design and Optimization

The unique structure of 1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea makes it an interesting candidate for drug design and optimization. Researchers have explored its molecular interactions through docking studies, suggesting its suitability for further development .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a medicinal compound, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

1-benzyl-3-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(23-16-17-6-2-1-3-7-17)24-19-10-8-18(9-11-19)20-12-13-21(26-25-20)27-14-4-5-15-27/h1-3,6-13H,4-5,14-16H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIQMZGYBPMHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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